1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a brominated dimethoxybenzenesulfonyl group and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the 2,5-dimethoxybenzene ring.
Sulfonylation: Addition of a sulfonyl group to the brominated dimethoxybenzene.
Piperazine Substitution: Coupling the sulfonylated intermediate with a piperazine ring.
Diphenylmethylation: Introduction of a diphenylmethyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine
- 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(phenylmethyl)piperazine
Uniqueness
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H27BrN2O4S |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C25H27BrN2O4S/c1-31-22-18-24(23(32-2)17-21(22)26)33(29,30)28-15-13-27(14-16-28)25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,25H,13-16H2,1-2H3 |
InChI Key |
KFWZNRXAJKHVET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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